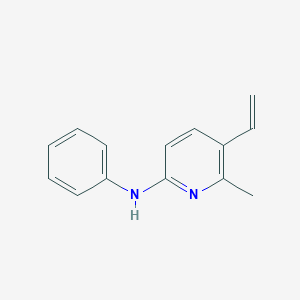

6-Methyl-N-phenyl-5-vinylpyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-メチル-N-フェニル-5-ビニルピリジン-2-アミンは、メチル基、フェニル基、およびビニル基で置換されたピリジン環を特徴とする複素環式化合物です。

準備方法

合成経路と反応条件

6-メチル-N-フェニル-5-ビニルピリジン-2-アミンの合成は、通常、複数段階の有機反応を伴います。 一般的な方法の1つは、鈴木カップリング反応であり、5-ブロモ-2-メチルピリジン-3-アミンをパラジウム触媒の存在下でフェニルボロン酸と反応させます 。反応条件には、炭酸カリウムなどの塩基とトルエンなどの溶媒が含まれ、反応は還流条件下で行われます。

工業生産方法

この化合物の工業生産には、同様の合成経路が使用されますが、より大規模に行われます。連続フロー反応器や自動化システムの使用により、生産プロセスの効率と収率を向上させることができます。また、再結晶やクロマトグラフィーなどの精製ステップは、大規模生産向けに最適化されています。

化学反応の分析

反応の種類

6-メチル-N-フェニル-5-ビニルピリジン-2-アミンは、次のようなさまざまな化学反応を受けることができます。

酸化: ビニル基は、アルデヒドまたはカルボン酸を形成するために酸化される可能性があります。

還元: ニトロ基は、存在する場合、アミンに還元される可能性があります。

置換: フェニル基は、求電子置換反応を受ける可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムまたはパラジウム触媒の存在下での水素ガスなどの還元剤が使用されます。

置換: 求電子置換反応では、臭素や硝酸などの試薬がよく使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ビニル基の酸化は、アルデヒドまたはカルボン酸を生成する可能性があり、ニトロ基の還元はアミンを生成します。

科学的研究の応用

6-メチル-N-フェニル-5-ビニルピリジン-2-アミンは、科学研究でいくつかの用途があります。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: 酵素阻害剤や受容体リガンドの研究に使用できます。

作用機序

6-メチル-N-フェニル-5-ビニルピリジン-2-アミンの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、酵素の活性部位に結合することによって、酵素阻害剤として作用し、基質の結合とそれに続く触媒活性を阻止する可能性があります。 関与する経路には、シグナル伝達経路の阻害や遺伝子発現の調節が含まれます .

類似の化合物との比較

類似の化合物

2-メチル-N-フェニルピリジン-3-アミン: 類似の構造ですが、ビニル基がありません。

5-ビニル-2-メチルピリジン-3-アミン: 類似の構造ですが、フェニル基がありません。

N-フェニル-5-ビニルピリジン-2-アミン: 類似の構造ですが、メチル基がありません。

独自性

6-メチル-N-フェニル-5-ビニルピリジン-2-アミンは、ピリジン環に3つの置換基(メチル基、フェニル基、およびビニル基)がすべて存在することによって、ユニークです。 この置換基のユニークな組み合わせは、類似の化合物と比較して、独特の化学反応性と生物学的活性を生み出す可能性があります .

類似化合物との比較

Similar Compounds

2-Methyl-N-phenylpyridin-3-amine: Similar structure but lacks the vinyl group.

5-Vinyl-2-methylpyridin-3-amine: Similar structure but lacks the phenyl group.

N-Phenyl-5-vinylpyridin-2-amine: Similar structure but lacks the methyl group.

Uniqueness

6-Methyl-N-phenyl-5-vinylpyridin-2-amine is unique due to the presence of all three substituents (methyl, phenyl, and vinyl groups) on the pyridine ring. This unique combination of substituents can result in distinct chemical reactivity and biological activity compared to similar compounds .

生物活性

6-Methyl-N-phenyl-5-vinylpyridin-2-amine, a compound with a unique combination of functional groups, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2. Its structure consists of a pyridine ring substituted with a methyl group and a phenyl group, along with a vinyl group. This configuration is believed to contribute to its biological properties.

Research indicates that this compound may interact with various biological targets, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that are crucial for cell proliferation and survival.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

-

Cell Line Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Apoptosis induction A549 (Lung) 15.0 Cell cycle arrest at G1 phase - Animal Models : In vivo studies using xenograft models showed significant tumor growth inhibition when treated with this compound compared to control groups.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

-

Bacterial Inhibition : It has been tested against various bacterial strains, showing effective inhibition of growth at low concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL - Mechanism : The antimicrobial action is thought to result from disruption of bacterial cell membranes and interference with metabolic functions.

Case Studies

A notable case study involved the evaluation of this compound in combination therapy for cancer treatment. The study found that when used alongside traditional chemotherapeutics, the compound enhanced therapeutic efficacy while reducing side effects.

特性

分子式 |

C14H14N2 |

|---|---|

分子量 |

210.27 g/mol |

IUPAC名 |

5-ethenyl-6-methyl-N-phenylpyridin-2-amine |

InChI |

InChI=1S/C14H14N2/c1-3-12-9-10-14(15-11(12)2)16-13-7-5-4-6-8-13/h3-10H,1H2,2H3,(H,15,16) |

InChIキー |

WCSKMAGMIBKKQZ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=N1)NC2=CC=CC=C2)C=C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。